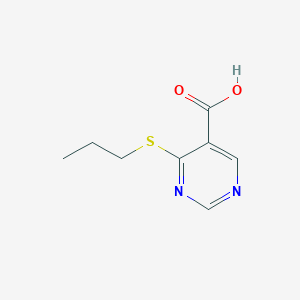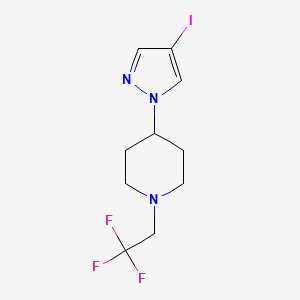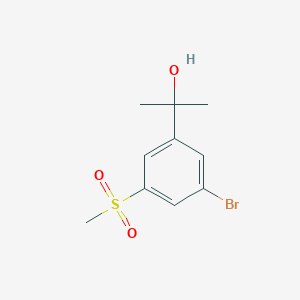
4-Propylsulfanylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylsulfanylpyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a propylsulfanyl group at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine ring.
Métodos De Preparación
The synthesis of 4-Propylsulfanylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyrimidine with propylthiol in the presence of a base to introduce the propylsulfanyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to form the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
4-Propylsulfanylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom (if present) can be replaced by other nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like sulfuric acid, and solvents like dichloromethane. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and esters.
Aplicaciones Científicas De Investigación
4-Propylsulfanylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Propylsulfanylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The propylsulfanyl group can interact with thiol-containing enzymes, while the carboxylic acid group can form hydrogen bonds with target proteins, affecting their function.
Comparación Con Compuestos Similares
4-Propylsulfanylpyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:
4-Methylsulfanylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.
4-Ethylsulfanylpyrimidine-5-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group.
4-Butylsulfanylpyrimidine-5-carboxylic acid: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific propylsulfanyl group, which may impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H10N2O2S |
|---|---|
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
4-propylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2S/c1-2-3-13-7-6(8(11)12)4-9-5-10-7/h4-5H,2-3H2,1H3,(H,11,12) |
Clave InChI |
HNVCYQCPVOGANM-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC=NC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)
![(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)



![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)

![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)


![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)

